molecular formula C14H14ClNO3S2 B4836110 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4836110
M. Wt: 343.9 g/mol
InChI Key: UMRHNBFRZYOEQE-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as Clomipramine, is a tricyclic antidepressant drug that has been used in the treatment of various psychiatric disorders. Clomipramine has been found to be effective in treating depression, obsessive-compulsive disorder (OCD), and other anxiety disorders.

Mechanism of Action

4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood and anxiety. By blocking the reuptake of these neurotransmitters, 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one increases their concentration in the synaptic cleft, leading to an increase in their effects on the postsynaptic neuron. This results in an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been found to have various biochemical and physiological effects on the body. The drug has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety. 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been found to have anticholinergic effects, which can cause dry mouth, constipation, and blurred vision. The drug can also cause sedation and weight gain.

Advantages and Limitations for Lab Experiments

4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. The drug is relatively easy to synthesize and is cost-effective. It has also been extensively studied for its therapeutic effects on various psychiatric disorders, making it a popular drug for research purposes. However, 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has several limitations for lab experiments. The drug has a narrow therapeutic window, meaning that the dosage must be carefully controlled to avoid toxicity. 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can also cause several side effects, such as sedation and weight gain, which can affect the results of the experiment.

Future Directions

There are several future directions for the research of 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One potential area of research is the development of new analogs of 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one that have improved therapeutic effects and fewer side effects. Another area of research is the investigation of the potential use of 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in the treatment of other disorders, such as chronic pain and irritable bowel syndrome. Finally, the mechanism of action of 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one could be further investigated to gain a better understanding of how the drug works and to identify new targets for drug development.

Scientific Research Applications

4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its therapeutic effects on various psychiatric disorders. It has been found to be effective in treating depression, OCD, panic disorder, and other anxiety disorders. 4-(5-chloro-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood and anxiety. The drug has also been investigated for its potential use in the treatment of chronic pain, neuropathic pain, and irritable bowel syndrome.

properties

IUPAC Name

(4Z)-4-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c1-4-20-14-16-10(13(17)21-14)6-8-5-9(15)7-11(18-2)12(8)19-3/h5-7H,4H2,1-3H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRHNBFRZYOEQE-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=C(C(=CC(=C2)Cl)OC)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=C(C(=CC(=C2)Cl)OC)OC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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